An In-depth Technical Guide to N-phenyldibenzo[b,d]furan-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-phenyldibenzo[b,d]furan-4-amine: Properties, Synthesis, and Applications
Abstract
N-phenyldibenzo[b,d]furan-4-amine, a noteworthy aromatic amine, has emerged as a significant functional intermediate in the realm of advanced materials and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via palladium-catalyzed cross-coupling, and an in-depth analysis of its applications, particularly in Organic Light-Emitting Diodes (OLEDs). Furthermore, the potential of the dibenzofuran scaffold in drug discovery is explored, offering a forward-looking perspective for researchers in the pharmaceutical sciences. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing both foundational knowledge and field-proven insights into this versatile molecule.
Introduction: The Significance of the Dibenzofuran-Amine Moiety
The fusion of a dibenzofuran core with a phenylamine substituent gives rise to N-phenyldibenzo[b,d]furan-4-amine, a molecule of significant interest due to its unique electronic and structural characteristics. The dibenzofuran moiety imparts rigidity, planarity, and good thermal stability, while the aromatic amine provides crucial charge-transport properties.[1] This combination makes it an excellent candidate for applications in organic electronics, where efficient charge injection and transport are paramount.[2]
The dibenzofuran scaffold itself is a "privileged structure" in medicinal chemistry, found in a variety of biologically active natural products and synthetic compounds.[3] The addition of an amine group offers a versatile point for chemical modification, opening avenues for the development of novel therapeutic agents with potential anticancer, antimicrobial, and neuroprotective properties.[3][4] This guide will delve into the core characteristics of N-phenyldibenzo[b,d]furan-4-amine, providing a robust resource for its synthesis, characterization, and application.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of N-phenyldibenzo[b,d]furan-4-amine is essential for its effective application and handling.
Core Identification and Physical Characteristics
The key identifiers and physical properties of N-phenyldibenzo[b,d]furan-4-amine are summarized in the table below. The compound typically appears as a purple powder, a characteristic that can be attributed to the extended π-conjugation across the molecule.[2] Its melting point of 102-102.5 °C indicates a stable crystalline structure.
| Property | Value | Source(s) |
| IUPAC Name | N-phenyldibenzo[b,d]furan-4-amine | [5] |
| Synonyms | N-Phenyl-4-dibenzofuranamine, 4-Phenylaminodibenzofuran | N/A |
| CAS Number | 743453-07-8 | [2][5] |
| Molecular Formula | C₁₈H₁₃NO | [2] |
| Molecular Weight | 259.31 g/mol | [2] |
| Appearance | Purple powder | [2] |
| Melting Point | 102-102.5 °C | N/A |
| Solubility | Soluble in nonpolar organic solvents.[6] | N/A |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | N/A |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of N-phenyldibenzo[b,d]furan-4-amine. While a publicly available, experimentally verified full dataset for this specific molecule is not available, the following sections provide predicted data based on its structure and experimental data from closely related analogs.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the dibenzofuran core will exhibit distinct chemical shifts and coupling patterns. The N-H proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display a number of signals in the aromatic region (typically δ 110-160 ppm). The carbon atoms directly attached to the nitrogen and oxygen atoms will be shifted downfield. Due to the low natural abundance of ¹³C, signals for quaternary carbons may be weaker.[7]
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are detailed below. The N-H stretch of a secondary aromatic amine typically appears as a single, sharp band around 3350-3310 cm⁻¹.[8]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3350 - 3310 | Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Aromatic C-N | 1335 - 1250 | Stretch |
| C-O-C (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretch |
| N-H Wag | 910 - 665 | Out-of-plane bend |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-phenyldibenzo[b,d]furan-4-amine, the molecular ion peak (M⁺) is expected at an m/z of approximately 259.31, corresponding to its molecular weight.[2]
Synthesis and Purification
The synthesis of N-phenyldibenzo[b,d]furan-4-amine is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[9]
The Buchwald-Hartwig Amination Approach
The causality behind choosing this method lies in its high efficiency, functional group tolerance, and broad substrate scope. It allows for the direct coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[3]
Caption: Workflow for the synthesis of N-phenyldibenzo[b,d]furan-4-amine.
Detailed Experimental Protocol
The following protocol is a self-validating system, incorporating an inert atmosphere and anhydrous conditions to ensure the stability and activity of the palladium catalyst.
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Preparation: To an oven-dried Schlenk tube, add 4-bromodibenzo[b,d]furan (1.0 eq), aniline (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The choice of temperature and time is critical for driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-phenyldibenzo[b,d]furan-4-amine.
Applications in Research and Development
The unique properties of N-phenyldibenzo[b,d]furan-4-amine make it a valuable compound in several high-technology and research fields.
Organic Light-Emitting Diodes (OLEDs)
N-phenyldibenzo[b,d]furan-4-amine and its derivatives are primarily utilized as hole-transport materials (HTMs) in OLEDs.[2] The dibenzofuran core provides good thermal stability, which is crucial for the longevity of OLED devices.[1] The triphenylamine-like structure facilitates efficient injection and transport of holes from the anode to the emissive layer.
Caption: Role of N-phenyldibenzo[b,d]furan-4-amine in an OLED device.
The good planarity and extended π-conjugation of the dibenzofuran moiety contribute to high hole mobility, a key factor for achieving high-efficiency OLEDs.[10] The HOMO (Highest Occupied Molecular Orbital) energy level of these materials can be tuned through chemical modification to ensure efficient hole injection into the emissive layer.[9]
Potential in Drug Development and Medicinal Chemistry
While N-phenyldibenzo[b,d]furan-4-amine is primarily known for its applications in materials science, the dibenzofuran scaffold is a well-established pharmacophore. Derivatives of dibenzofuran have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Certain dibenzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[4][11]
-
Antimicrobial Properties: The dibenzofuran core is present in compounds with antibacterial and antifungal properties.[4]
-
Kinase Inhibition: Dibenzofuran-based molecules have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy.[11]
The amine functionality at the 4-position of N-phenyldibenzo[b,d]furan-4-amine provides a reactive site for further chemical elaboration, allowing for the synthesis of a library of derivatives for biological screening. This makes it an attractive starting material for drug discovery programs targeting a variety of diseases.
Safety and Handling
Appropriate safety precautions should be taken when handling N-phenyldibenzo[b,d]furan-4-amine. It is recommended to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-phenyldibenzo[b,d]furan-4-amine stands out as a molecule with significant utility and potential. Its robust chemical and physical properties, combined with a well-established synthetic route, make it a valuable component in the development of high-performance OLEDs. The inherent biological relevance of the dibenzofuran scaffold further extends its potential into the realm of medicinal chemistry, offering a promising platform for the discovery of new therapeutic agents. This guide provides a comprehensive foundation for researchers and scientists to understand and utilize this versatile compound in their respective fields.
References
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